1-(2-Ethylphenyl)piperazine
Overview
Description
1-(2-Ethylphenyl)piperazine is a structural analog of various piperazine derivatives that have been studied for their potential pharmacological properties. Piperazine derivatives are known for their diverse biological activities, including acting as serotonin antagonists, dopamine receptor ligands, and having potential therapeutic applications in treating conditions such as depression, anxiety, and cocaine abuse . These compounds are characterized by the presence of a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms at opposite positions, and various substituents that affect their binding affinity and selectivity to different receptors.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, starting from simple precursors such as acetylfuran, aromatic aldehydes, or isothiocyanates, followed by cyclization, condensation, or Mannich reactions to introduce the desired substituents onto the piperazine ring . For example, the synthesis of 1-(2-methoxyphenyl)piperazine analogs involves the replacement of certain moieties to improve selectivity and affinity for serotonin receptors over adrenergic receptors . Similarly, novel derivatives can be synthesized by cyclocondensation reactions using catalysts like SO4^2-/Y2O3 in ethanol . The chemical structures of these compounds are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 1-(2-Ethylphenyl)piperazine, is crucial for their interaction with biological targets. The presence of substituents on the phenyl ring and the piperazine nitrogen atoms can significantly influence the binding affinity and selectivity to receptors. Spectroscopic investigations using techniques like FT-IR, FT-Raman, NMR, and UV-Vis, along with computational methods such as density functional theory (DFT), provide insights into the vibrational and electronic properties of these molecules . The conformational stability, charge distribution, and chemical reactivity can be studied through molecular electrostatic potential (MEP) mapping and natural bond orbital (NBO) analysis .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their substituents. These reactions include interactions with receptors in the brain, such as serotonin and dopamine receptors, which can lead to changes in neurotransmitter turnover and receptor-mediated signaling pathways . The functional groups attached to the piperazine ring, such as alkyl, aryl, or alkoxy groups, can also participate in hydrogen bonding, as seen in crystal engineering studies . The reactivity of these compounds can be further explored through their ability to form salts, such as hydrochlorides, which are often used in pharmacological studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Ethylphenyl)piperazine derivatives are influenced by their molecular structure. These properties include solubility, melting points, and stability, which are important for their pharmacokinetic and pharmacodynamic profiles. The presence of different substituents can lead to polymorphism, where the same compound can exist in different crystalline forms with distinct physical properties . The thermodynamic stability and conformational preferences of these compounds can be assessed through spectroscopic and computational studies, providing valuable information for their development as therapeutic agents .
Scientific Research Applications
Radiolabeled Antagonists for PET Imaging
- 5-HT1A Receptor Study: 1-(2-Ethylphenyl)piperazine derivatives like [18F]p-MPPF have been used as radiolabeled antagonists in positron emission tomography (PET) studies to explore the serotonergic neurotransmission in various animal models and humans. This research provides insights into the functionality of the 5-HT1A receptors in different species, including toxicity and metabolism studies (Plenevaux et al., 2000).
Novel Insecticides
- Development of Insecticides: Derivatives of 1-(2-Ethylphenyl)piperazine, such as PAPP, have been explored as lead compounds in the development of new insecticides with novel modes of action. These compounds have shown significant biological activities against pests like the armyworm, demonstrating potential as effective insect control agents (Cai et al., 2010).
Neuropharmacology
- Dopamine Receptor Interaction: Substituted derivatives of 1-(2-Ethylphenyl)piperazine have been evaluated for their affinity to dopamine receptors. This research is crucial in understanding the dopaminergic activity of these compounds, which can have implications in developing treatments for various neurological disorders (Zee & Hespe, 1985).
Antimicrobial Studies
- Antimicrobial Properties: Certain derivatives of 1-(2-Ethylphenyl)piperazine have been synthesized and evaluated for their in vitro antimicrobial activities. Some of these compounds have exhibited significant antibacterial and antifungal activities, highlighting their potential use in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antidepressant and Antianxiety Applications
- Therapeutic Applications in Mental Health: Piperazine derivatives have been identified as having central pharmacological activities that mainly involve the activation of the monoamine pathway. This includes potential applications as antipsychotic, antidepressant, and anxiolytic drugs. The research in this area focuses on understanding the efficacy and mechanism of these compounds in treating various mental health conditions (Brito et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-(2-ethylphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-11-5-3-4-6-12(11)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQFWBCKQMNEEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960641 | |
Record name | 1-(2-Ethylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylphenyl)piperazine | |
CAS RN |
40224-10-0 | |
Record name | 1-(2-Ethylphenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40224-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Ethylphenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040224100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Ethylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-ethylphenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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